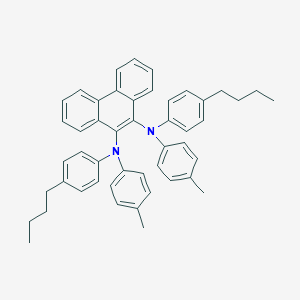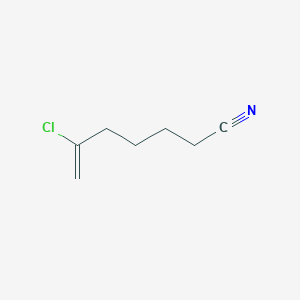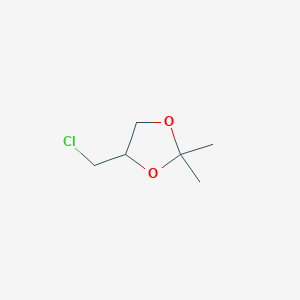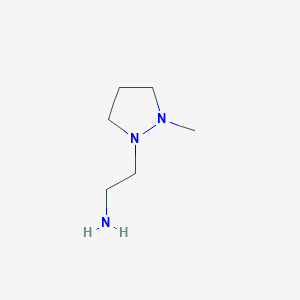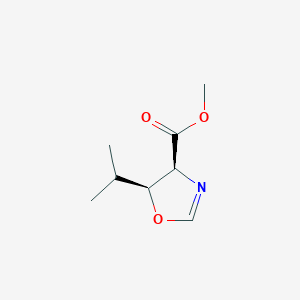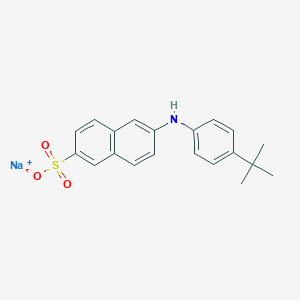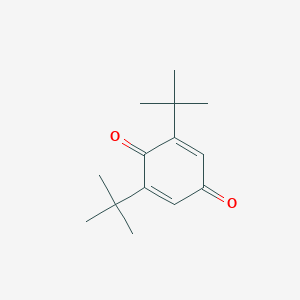
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid is an organic compound with the molecular formula C20H28O5 It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a decyloxy chain, which is further connected to the benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid typically involves multiple steps:
Preparation of 4-hydroxybenzoic acid: This can be achieved through the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature in the presence of a base.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with 10-bromodecanol to form 4-(10-bromodecyloxy)benzoic acid.
Acryloylation: The final step involves the reaction of 4-(10-bromodecyloxy)benzoic acid with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Substitution Reactions: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution Reactions: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Polymerization: Poly(this compound) with varying molecular weights.
Ester Hydrolysis: 4-hydroxybenzoic acid and 10-hydroxydecanoic acid.
Substitution Reactions: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as liquid crystalline polymers.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: It can be used as a model compound to study the interactions of acryloyloxy groups with biological molecules.
Medical Research:
Mécanisme D'action
The mechanism of action of 4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group can participate in free radical polymerization, leading to the formation of polymers with specific properties. The benzoic acid moiety can interact with various molecular targets, potentially influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Decyloxy)benzoic acid: Lacks the acryloyloxy group, making it less reactive in polymerization reactions.
4-(Acryloyloxy)benzoic acid: Lacks the decyloxy chain, affecting its solubility and polymer properties.
4-(Methacryloyloxy)decyloxybenzoic acid: Similar structure but with a methacryloyloxy group, leading to different polymerization behavior.
Uniqueness
4-(10-Acryloyloxy-n-dec-1-yloxy)benzoic acid is unique due to the presence of both the acryloyloxy group and the decyloxy chain. This combination allows for versatile applications in polymer chemistry and materials science, providing a balance between reactivity and solubility.
Propriétés
Numéro CAS |
143203-04-7 |
|---|---|
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-(10-prop-2-enoyloxydecoxy)benzoic acid |
InChI |
InChI=1S/C20H28O5/c1-2-19(21)25-16-10-8-6-4-3-5-7-9-15-24-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23) |
Clé InChI |
BYHJFJWELPBFAI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Synonymes |
4-(10-ACRYLOYLOXY-N-DEC-1-YLOXY)BENZOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



